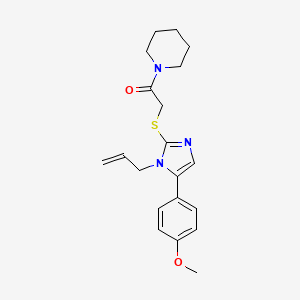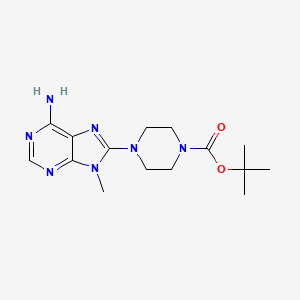
tert-butyl 4-(6-amino-9-methyl-9H-purin-8-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(6-amino-9-methyl-9H-purin-8-yl)piperazine-1-carboxylate: is an organic compound that features a tert-butyl group, a piperazine ring, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-amino-9-methyl-9H-purin-8-yl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen with a tert-butyl carbamate groupThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as iodine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(6-amino-9-methyl-9H-purin-8-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed: The major products formed from these reactions include various substituted purine derivatives and modified piperazine compounds .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(6-amino-9-methyl-9H-purin-8-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biology, this compound is used in the study of enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the binding affinity and specificity of purine derivatives to various biological targets.
Medicine: In medicine, this compound is investigated for its potential as an antiviral and anticancer agent. Its ability to inhibit specific enzymes involved in viral replication and cancer cell proliferation makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale synthesis and formulation .
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-amino-9-methyl-9H-purin-8-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The purine derivative moiety binds to the active site of enzymes, inhibiting their activity and preventing the replication of viruses or the proliferation of cancer cells. The piperazine ring enhances the binding affinity and specificity of the compound, making it a potent inhibitor.
Comparison with Similar Compounds
- tert-Butyl 4-(6-amino-4-pyrimidinyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-chloro-2-pyridinyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)piperazine-1-carboxylate
Comparison: tert-Butyl 4-(6-amino-9-methyl-9H-purin-8-yl)piperazine-1-carboxylate is unique due to its purine derivative moiety, which provides specific binding properties and biological activity. Compared to similar compounds with pyrimidine or pyridine derivatives, it exhibits higher potency and selectivity in inhibiting enzymes involved in viral replication and cancer cell proliferation .
Properties
IUPAC Name |
tert-butyl 4-(6-amino-9-methylpurin-8-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O2/c1-15(2,3)24-14(23)22-7-5-21(6-8-22)13-19-10-11(16)17-9-18-12(10)20(13)4/h9H,5-8H2,1-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZDTODPNHIRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(N=CN=C3N2C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutanoate](/img/structure/B2629643.png)
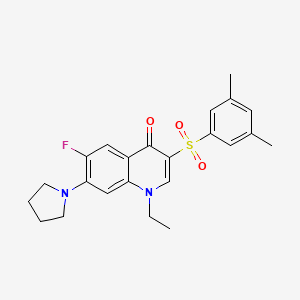

![N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2629648.png)
![2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2629652.png)
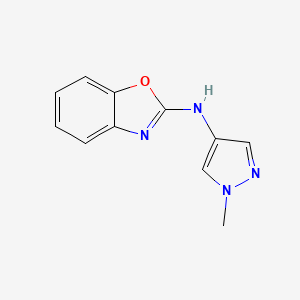
![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2629655.png)
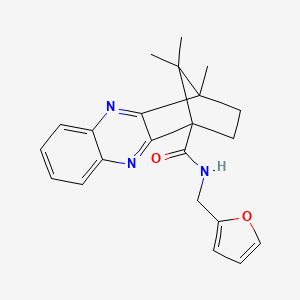
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2629660.png)
![3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile](/img/structure/B2629661.png)
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2629662.png)
![N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2629663.png)
![2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide](/img/structure/B2629664.png)
